molecular formula C11H16FN B13575220 (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine

(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine

Cat. No.: B13575220
M. Wt: 181.25 g/mol
InChI Key: UZRBNCULZJMGLZ-MRVPVSSYSA-N
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Description

(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a methyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-butanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-butanone in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Amination: The final step involves the amination of the alcohol using ammonia or an amine source under catalytic hydrogenation conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Products include 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives or alkylated amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorinated aromatic amines on biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(4-chlorophenyl)-3-methylbutan-2-amine: Similar structure with a chlorine substituent instead of fluorine.

    (2R)-3-(4-bromophenyl)-3-methylbutan-2-amine: Bromine substituent instead of fluorine.

    (2R)-3-(4-methylphenyl)-3-methylbutan-2-amine: Methyl substituent instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects. These characteristics can enhance its performance in various applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(2R)-3-(4-fluorophenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3/t8-/m1/s1

InChI Key

UZRBNCULZJMGLZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(C)(C)C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C(C)(C)C1=CC=C(C=C1)F)N

Origin of Product

United States

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